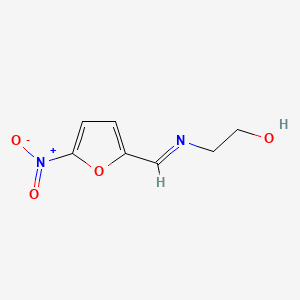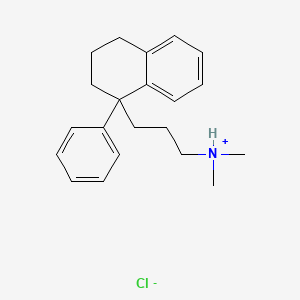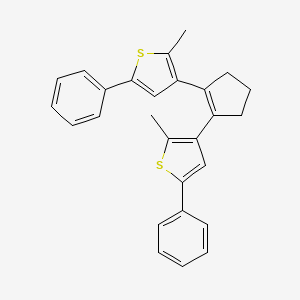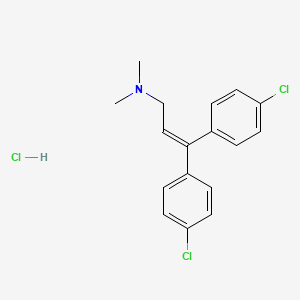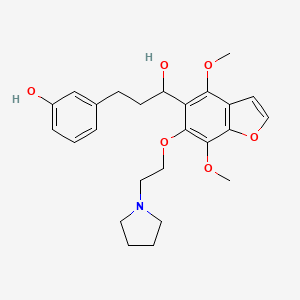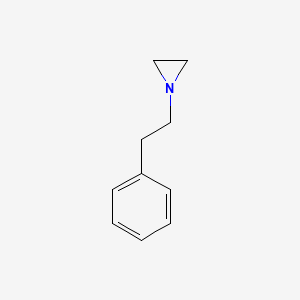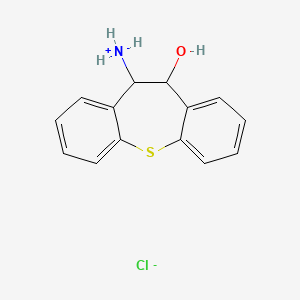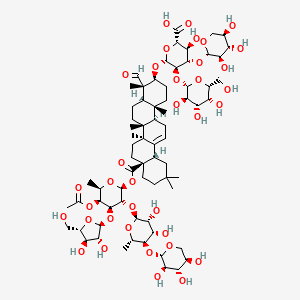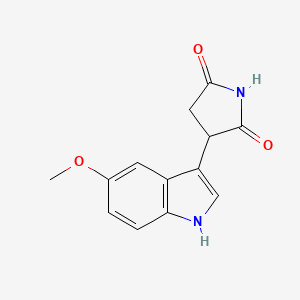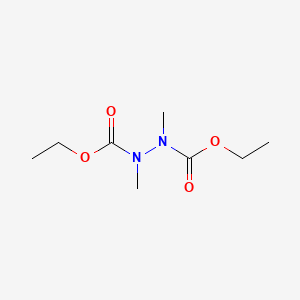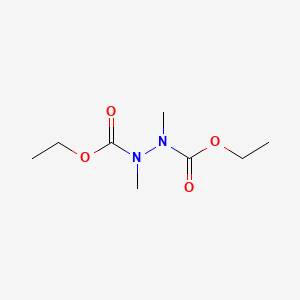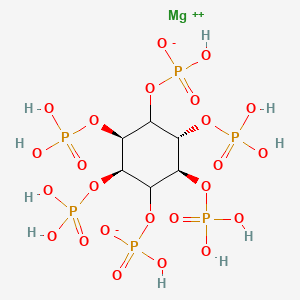
Magnesium fytate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium fytate, also known as magnesium phytate, is a compound formed by the complexation of magnesium ions with phytic acid. Phytic acid, also known as myo-inositol hexakisphosphate, is a naturally occurring substance found in plant seeds. This compound is known for its ability to chelate positively charged ions, making it a significant compound in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium fytate can be synthesized by reacting phytic acid with magnesium salts under controlled conditions. The reaction typically involves dissolving phytic acid in water and then adding a magnesium salt, such as magnesium chloride or magnesium sulfate, to the solution. The mixture is then stirred and heated to facilitate the formation of this compound. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity phytic acid and magnesium salts, along with advanced equipment to control reaction parameters. The product is then purified through filtration, washing, and drying to obtain high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Magnesium fytate undergoes several types of chemical reactions, including:
Complexation: This compound can form complexes with other metal ions, such as calcium and zinc, due to its chelating properties.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Magnesium fytate has a wide range of applications in scientific research, including:
Mechanism of Action
Magnesium fytate exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the binding of this compound to positively charged ions, forming stable complexes. This mechanism is crucial in various biological processes, such as mineral absorption and enzyme activity regulation . The molecular targets and pathways involved include the inhibition of mineral absorption in the gastrointestinal tract and the modulation of enzyme activities through metal ion chelation .
Comparison with Similar Compounds
Magnesium fytate can be compared with other similar compounds, such as:
Calcium fytate: Similar to this compound, calcium fytate is formed by the complexation of calcium ions with phytic acid.
Zinc fytate: Zinc fytate is another similar compound with chelating properties.
This compound is unique due to its higher solubility and its specific interactions with magnesium ions, making it a valuable compound in various applications .
Properties
CAS No. |
35046-95-8 |
|---|---|
Molecular Formula |
C6H16MgO24P6 |
Molecular Weight |
682.32 g/mol |
IUPAC Name |
magnesium;[(2S,3S,5S,6R)-4-[hydroxy(oxido)phosphoryl]oxy-2,3,5,6-tetraphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H18O24P6.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+2/p-2/t1-,2-,3?,4?,5-,6+;/m1./s1 |
InChI Key |
IWEDUKDKQUXPLH-NFJZTGFVSA-L |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


